Methylpiperidino pyrazole

Description

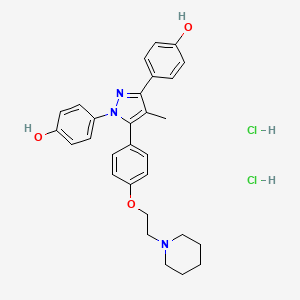

Structure

3D Structure

Properties

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLGPGWHIIHRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045817 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289726-02-9, 2512204-77-0 | |

| Record name | Methylpiperidinopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPIPERIDINOPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methylpiperidino Pyrazole (MPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpiperidino pyrazole (MPP) is a potent and highly selective non-steroidal antagonist of Estrogen Receptor Alpha (ERα).[1][2] This document provides a comprehensive overview of the mechanism of action of MPP, detailing its binding affinity, cellular effects, and impact on downstream signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Core Mechanism of Action: Selective ERα Antagonism

MPP exerts its biological effects primarily through its high-affinity and selective binding to Estrogen Receptor Alpha (ERα). It displays significantly lower affinity for Estrogen Receptor Beta (ERβ), making it a valuable tool for dissecting the specific roles of ERα in physiological and pathological processes.[1][2] Structurally, MPP is a triarylpyrazole derivative.[2] Its antagonistic properties are conferred by the presence of a basic side chain, which is a common feature in many selective estrogen receptor modulators (SERMs).[2]

Binding Affinity and Selectivity

MPP's selectivity for ERα over ERβ is a key feature of its molecular profile. Competitive radiometric binding assays have been employed to quantify its binding affinity.

| Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Estradiol | Reference(s) |

| ERα | 2.7 nM - 5.6 nM | 12% | [1][2] |

| ERβ | 1800 nM - 2300 nM | 0.05% | [1][2] |

Table 1: Binding Affinity of Methylpiperidino Pyrazole (MPP) for Estrogen Receptors.

Cellular and Physiological Effects

MPP's antagonism of ERα leads to a range of effects at the cellular and physiological levels, including inhibition of cancer cell proliferation, induction of apoptosis, and modulation of cell cycle progression.

Antiproliferative and Pro-apoptotic Activity

In various cancer cell lines, particularly those expressing ERα, MPP has demonstrated antiproliferative and pro-apoptotic effects.

| Cell Line | Effect | IC50 / Concentration | Reference(s) |

| RL95-2 (Endometrial Cancer) | Decreased cell viability | 20.01 µM | |

| RL95-2 (Endometrial Cancer) | Antiproliferative activity | 10 µM | |

| Ishikawa (Endometrial Cancer) | Induction of apoptosis | 1 nM | [3] |

| oLE (Ovine Luminal Endometrial) | Induction of apoptosis | 1 nM | [3] |

| MCF-7 (Breast Cancer) | Enhanced silibinin-induced apoptosis | 10 µM | [4] |

Table 2: Cellular Effects of Methylpiperidino Pyrazole (MPP) in Various Cell Lines.

Cell Cycle Regulation

Studies have indicated that MPP can influence cell cycle progression. In B65 neuroblastoma cells, exposure to MPP led to an arrest in the G2/M phase of the cell cycle.[5] This effect was associated with a decrease in the expression of cyclin B1 and cdk4, and an increase in cyclins A and E, and cdk2.[5]

In Vivo Effects: Uterine Response

In vivo studies in rodents have revealed a complex, mixed agonist/antagonist action of MPP on the uterus. While characterized as an antagonist in vitro, MPP has been shown to increase uterine weight in ovariectomized mice and rats, an effect typically associated with estrogen agonists.[3][6] However, this uterotrophic effect was not as pronounced as that of estradiol, and MPP could reverse the positive effects of estradiol on uterine weight.[3]

| Animal Model | Dose of MPP | Observed Effect on Uterine Weight | Reference(s) |

| Ovariectomized WT and ERβKO mice | 25-150 µg | Significant increase relative to vehicle control | [3] |

| Ovariectomized rats | Not specified | Failed to attenuate estradiol-induced increase | [6] |

Table 3: In Vivo Uterotrophic Effects of Methylpiperidino Pyrazole (MPP).

Molecular Signaling Pathways

MPP's antagonism of ERα disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and gene expression.

Inhibition of ERα Transcriptional Activity

MPP effectively inhibits the transcriptional activation of ERα. In human endometrial cancer cells (HEC-1), MPP demonstrated a dose-dependent inhibition of estrogen-responsive reporter gene expression with an IC50 of 80 nM.[2]

Modulation of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical downstream target of ERα signaling. MPP has been shown to attenuate ERα-mediated activation of ERK. For instance, in murine aortic tissue, MPP attenuated the vasorelaxation induced by an ERα agonist, an effect that was also prevented by a specific ERK inhibitor.[7] This indicates that MPP's antagonistic action involves the suppression of the ERα-ERK signaling axis.

Diagrams of Signaling Pathways and Experimental Workflows

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for ERα

This protocol is adapted from procedures used for assessing estrogen receptor binding affinity.[8]

Objective: To determine the binding affinity (Ki) of MPP for ERα.

Materials:

-

Rat uterine cytosol (as a source of ERα)

-

[3H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for determining non-specific binding)

-

MPP (test compound)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Uterine Cytosol:

-

Uteri from ovariectomized female rats (7-10 days post-surgery) are homogenized in cold TEDG buffer.

-

The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C.

-

The resulting supernatant (cytosol) is collected and protein concentration is determined.

-

-

Binding Assay:

-

Assay tubes are prepared on ice.

-

A fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM) is added to each tube.

-

For total binding, only the radioligand and cytosol are added.

-

For non-specific binding, a 100-fold excess of unlabeled 17β-estradiol is also added.

-

For the competition assay, varying concentrations of MPP are added.

-

Uterine cytosol (50-100 µg of protein) is added to each tube.

-

The tubes are incubated for 16-20 hours at 4°C.

-

-

Separation and Counting:

-

A hydroxyapatite slurry is added to each tube to bind the receptor-ligand complexes.

-

The slurry is washed with buffer to remove unbound radioligand.

-

The final pellet is resuspended in ethanol and transferred to a scintillation vial.

-

Scintillation fluid is added, and the radioactivity is counted.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value for MPP is determined from the competition curve.

-

The Ki value is calculated using the Cheng-Prusoff equation.

-

MTT Cell Viability Assay

Objective: To assess the effect of MPP on the viability of endometrial cancer cells.

Materials:

-

RL95-2 endometrial cancer cells

-

Complete cell culture medium

-

MPP

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

RL95-2 cells are seeded into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of MPP (e.g., 1, 5, 10, 25, 50, and 100 µM).

-

Control wells receive vehicle only.

-

The plate is incubated for 24-72 hours.

-

-

MTT Addition and Incubation:

-

10-20 µL of MTT solution is added to each well.

-

The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

The medium is carefully removed, and 100-150 µL of solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are normalized to the control group to determine the percentage of cell viability.

-

The IC50 value is calculated from the dose-response curve.

-

Western Blot for Phosphorylated ERK (p-ERK)

Objective: To determine the effect of MPP on the phosphorylation of ERK in response to an ERα agonist.

Materials:

-

ERα-positive cells (e.g., MCF-7)

-

Estradiol (or a selective ERα agonist like PPT)

-

MPP

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Treatment:

-

Cells are serum-starved to reduce basal signaling.

-

Cells are pre-treated with MPP for a specified time.

-

Cells are then stimulated with an ERα agonist for a short period (e.g., 5-30 minutes).

-

-

Protein Extraction:

-

Cells are washed with cold PBS and lysed in lysis buffer.

-

Protein concentration is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated on an SDS-PAGE gel.

-

The proteins are transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against p-ERK1/2 overnight at 4°C.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using ECL reagents.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with an antibody against total ERK1/2 as a loading control.

-

-

Data Analysis:

-

The intensity of the protein bands is quantified using densitometry software.

-

The ratio of p-ERK to total ERK is calculated and compared between treatment groups.

-

Conclusion

Methylpiperidino pyrazole is a well-characterized, potent, and selective ERα antagonist. Its mechanism of action involves direct binding to ERα, leading to the inhibition of its transcriptional activity and downstream signaling pathways, such as the ERK pathway. This results in antiproliferative and pro-apoptotic effects in ERα-positive cancer cells. While it exhibits some partial agonist activity in vivo, particularly in the uterus, it effectively antagonizes the effects of estradiol. The detailed experimental protocols provided herein serve as a guide for researchers investigating the nuanced pharmacology of MPP and other selective estrogen receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effect of a putative ERalpha antagonist, MPP, on food intake in cycling and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid estrogen receptor-α signaling mediated by ERK activation regulates vascular tone in male and ovary-intact female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methylpiperidino Pyrazole (MPP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpiperidino pyrazole (MPP) is a synthetic, non-steroidal small molecule that has garnered significant attention in the field of endocrinology and cancer research.[1] It is characterized as a potent and highly selective antagonist of the Estrogen Receptor Alpha (ERα), a key mediator of estrogen signaling in various tissues.[2][3] This selectivity for ERα over its beta isoform (ERβ) makes MPP a valuable tool for dissecting the specific roles of ERα in physiological and pathological processes.[1][3] This technical guide provides a comprehensive overview of MPP, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a discussion of its role in modulating cellular signaling pathways.

Introduction

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play crucial roles in the development and function of the reproductive, skeletal, cardiovascular, and central nervous systems. Dysregulation of ERα signaling is implicated in the pathogenesis of various diseases, most notably breast cancer.[4] Consequently, the development of selective ER modulators (SERMs) and antagonists is a key strategy in endocrine therapy.

MPP emerged from efforts to develop ERα-selective antagonists by modifying the structure of ERα-selective agonists.[5] It is a pyrazole derivative containing a basic side chain which is crucial for its antagonistic activity.[5] While it demonstrates potent antagonist activity in vitro, its in vivo effects can be more complex, exhibiting mixed agonist/antagonist properties, potentially due to metabolic cleavage of the side chain.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-[2-(1-piperidinyl)ethoxy]phenyl]-1H-pyrazol-3-yl]-phenol | [1] |

| Molecular Formula | C₂₉H₃₁N₃O₃ | [1] |

| Molecular Weight | 469.58 g/mol | [1] |

| CAS Number | 289726-02-9 | [1] |

Mechanism of Action

MPP functions as a competitive antagonist of ERα. It binds to the ligand-binding domain of the receptor, preventing the binding of the natural ligand, 17β-estradiol (E2). This binding event induces a conformational change in the receptor that is distinct from that induced by an agonist. The MPP-bound ERα complex is unable to effectively recruit the coactivator proteins necessary for the initiation of gene transcription. Consequently, the expression of estrogen-responsive genes is inhibited.[6]

Quantitative Biological Data

The biological activity of MPP has been quantified in various in vitro assays. The following tables summarize key data points from the literature.

Table 1: Binding Affinity and Potency of MPP

| Parameter | ERα | ERβ | Selectivity (ERα vs. ERβ) | Reference |

| Ki | 2.7 nM | 1800 nM | >200-fold | [3] |

| Ki | 5.6 nM | 2.3 µM | ~410-fold | [1] |

| IC50 (Transcriptional Activation) | 80 nM | - | - | [1] |

| Relative Binding Affinity (RBA) (Estradiol = 100%) | 12% | - | - | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of MPP. These are presented as generalized protocols and may require optimization for specific experimental conditions.

Synthesis of Methylpiperidino Pyrazole (MPP)

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MPP for ERα and ERβ.

Principle: The assay measures the ability of unlabeled MPP to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.

Protocol:

-

Preparation of Receptor Source: Prepare cytosol from rat uteri or use purified recombinant human ERα or ERβ.[8]

-

Assay Buffer: Use a buffer such as TEDG (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[8]

-

Incubation: In assay tubes, combine the receptor source, a fixed concentration of [³H]-estradiol (typically near its Kd value), and increasing concentrations of unlabeled MPP.[8] Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled ligand like diethylstilbestrol).[8]

-

Equilibration: Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.[9]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[8]

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of MPP. The IC50 value (the concentration of MPP that inhibits 50% of specific [³H]-estradiol binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Luciferase Reporter Gene Assay

This assay measures the ability of MPP to antagonize E2-induced transcriptional activation of ERα.

Principle: Cells are transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene. Activation of ERα by an agonist leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Protocol:

-

Cell Culture: Use an ERα-positive cell line such as MCF-7 breast cancer cells. Culture the cells in an appropriate medium, typically phenol red-free to avoid estrogenic effects from the dye.[11][12]

-

Transfection: Co-transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization). Stable cell lines expressing the reporter construct, such as MCF7-VM7Luc4E2, can also be used.[6][7]

-

Treatment: Treat the cells with a fixed concentration of 17β-estradiol (E2) to induce luciferase expression, along with increasing concentrations of MPP.[11] Include controls for basal activity (vehicle only) and maximal E2-induced activity.

-

Incubation: Incubate the cells for 18-24 hours.[11]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of MPP to determine the IC50 value for the inhibition of E2-induced transcription.

Cell Viability (MTT) Assay

This assay assesses the effect of MPP on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed ERα-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density.[5]

-

Treatment: After allowing the cells to adhere, treat them with increasing concentrations of MPP. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of MPP to determine the IC50 for cell growth inhibition.

Signaling Pathways and Experimental Workflows

ERα Signaling Pathway

MPP, as an ERα antagonist, blocks the classical genomic signaling pathway of estrogen.

Caption: ERα Signaling Pathway and the Antagonistic Action of MPP.

Potential Crosstalk with PI3K/Akt and MAPK/ERK Pathways

ERα signaling can engage in crosstalk with other major signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. The antagonistic action of MPP on ERα may indirectly influence these pathways.

Caption: Potential Crosstalk of ERα with PI3K/Akt and MAPK/ERK Pathways.

Experimental Workflow for Characterizing MPP

The following diagram illustrates a typical workflow for the preclinical characterization of MPP.

Caption: Experimental Workflow for the Characterization of MPP.

Conclusion

Methylpiperidino pyrazole (MPP) is a potent and selective ERα antagonist that serves as an invaluable research tool for elucidating the specific functions of ERα. Its high selectivity distinguishes it from many other SERMs. The provided technical information, including quantitative data and experimental protocols, offers a foundation for researchers and drug development professionals working with this compound. Further investigation into its in vivo metabolism and its precise effects on downstream signaling pathways will continue to refine our understanding of its therapeutic potential.

References

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. eco.korea.ac.kr [eco.korea.ac.kr]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

The Biological Activity of Methylpiperidino Pyrazole (MPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpiperidino pyrazole (MPP) is a potent and highly selective nonsteroidal antagonist of Estrogen Receptor α (ERα).[1][2] This pyrazole derivative has become a critical pharmacological tool for elucidating the distinct biological roles of ERα versus ERβ.[1] MPP exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of endometrial origin.[3][4] This technical guide provides a comprehensive overview of the biological activity of MPP, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction

Estrogen receptors, existing as two primary subtypes, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. Their differential expression and functional roles in various tissues have made subtype-selective modulators highly sought after for both research and therapeutic applications. Methylpiperidino pyrazole (MPP) emerged from the development of basic side-chain pyrazoles designed to exhibit high affinity and selectivity for ERα, acting as a pure antagonist at this receptor subtype.[1] Structurally, MPP is 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole.[5] Its selectivity allows for the specific interrogation of ERα-mediated signaling pathways and has been instrumental in defining the receptor's role in various physiological and pathological processes, including cancer.[1][6]

Mechanism of Action

MPP exerts its biological effects primarily through competitive antagonism of the Estrogen Receptor α (ERα). It binds to the ligand-binding domain of ERα with high affinity, preventing the binding of the endogenous agonist, 17β-estradiol (E2).[1] This blockade of agonist binding inhibits the conformational changes in the receptor necessary for its activation and subsequent downstream signaling events. As a result, MPP effectively silences ERα-mediated gene transcription.[3][6]

MPP's selectivity for ERα over ERβ is a key feature of its pharmacological profile. This selectivity is attributed to specific structural interactions within the ligand-binding pocket of ERα.[1] By selectively inhibiting ERα, MPP allows researchers to dissect the specific contributions of this receptor subtype to estrogen signaling in cells and tissues that express both ERα and ERβ.

Quantitative Biological Data

The biological activity of Methylpiperidino pyrazole has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

| Parameter | Receptor | Value | Assay | Reference |

| Ki | Human ERα | 5.6 nM | Competitive Radiometric Binding Assay | [6] |

| Human ERβ | 2.3 µM | Competitive Radiometric Binding Assay | [6] | |

| Ki | ERα | 2.7 nM | Not Specified | [1] |

| IC50 | ERα Transcriptional Activation | 80 nM | Luciferase Reporter Gene Assay | [4][6] |

| IC50 | Cell Viability (RL95-2 cells) | 20.01 µM | MTT Assay | [4] |

| Compound | Receptor | Relative Binding Affinity (RBA, Estradiol = 100%) | Reference |

| MPP | ERα | 12% | [7] |

| ERβ | Not reported as a percentage, but significantly lower than ERα | [7] | |

| MPrP (an analog of MPP) | ERα | 5.1% | [7] |

| ERβ | Not reported as a percentage, but significantly lower than ERα | [7] |

Signaling Pathways

MPP's antagonism of ERα impacts downstream signaling pathways involved in cell proliferation, survival, and apoptosis.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Analogs of methyl-piperidinopyrazole (MPP): antiestrogens with estrogen receptor alpha selective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nuclear and membrane estrogen receptor antagonists induce similar mTORC2 activation‐reversible changes in synaptic protein expression and actin polymerization in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Methylpiperidino Pyrazole: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective Estrogen Receptor Alpha Antagonist

Methylpiperidino pyrazole (MPP) has emerged as a critical tool for researchers in the field of endocrinology and oncology due to its high selectivity as an antagonist for Estrogen Receptor Alpha (ERα). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MPP and its analogs, detailing the key structural motifs that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Structure and Pharmacophore

MPP is a non-steroidal ERα antagonist derived from the ERα agonist, methyl-pyrazole-triol (MPT). The key structural modification that confers antagonist activity is the addition of a basic side chain (BSC), specifically an N-piperidinylethoxy moiety, attached to the core pyrazole structure via an ether linkage[1]. This transformation from an agonist to an antagonist highlights the critical role of the BSC in modulating the interaction with the ERα ligand-binding pocket.

The core pharmacophore of MPP and its analogs consists of a central pyrazole ring substituted with multiple phenyl groups. The spatial arrangement of these aromatic rings and the presence and nature of the basic side chain are the primary determinants of binding affinity and functional activity at the estrogen receptors.

Structure-Activity Relationship (SAR) Analysis

The SAR of methylpiperidino pyrazole and its derivatives is primarily centered on the nature of the basic side chain and modifications to the pyrazole core. The following sections and tables summarize the key findings from various studies.

The Role of the Basic Side Chain

The presence of the N-piperidinylethoxy side chain is fundamental to the ERα antagonist activity of MPP. Removal of this chain, as in its precursor MPT, results in a compound with ERα agonist properties[1]. This underscores the importance of the BSC in inducing a conformational change in the ERα receptor that prevents the recruitment of coactivators and subsequent gene transcription.

A significant development in the SAR of MPP was the synthesis of methyl-piperidinopropyl pyrazole (MPrP)[1]. In MPrP, the ethoxy linker of the BSC is extended to a propyl group. This modification was designed to prevent potential metabolic cleavage of the ether linkage, which could regenerate the parent agonist, MPT, in vivo[1][2]. MPrP retains high ERα-selective binding affinity and antagonist potency, demonstrating that the length of the linker can be modified without significant loss of activity[1].

Quantitative SAR Data

The following tables summarize the quantitative data for MPP and its key analogs, providing a clear comparison of their binding affinities and functional activities.

| Compound | Structure | ERα RBA (%) [E2=100%] | ERβ RBA (%) [E2=100%] | ERα/ERβ Selectivity | Activity |

| Estradiol (E2) |

| 100 | 100 | 1 | Agonist |

| Methyl-pyrazole-triol (MPT) | A pyrazole core with three phenol groups. | 2.2 | 0.017 | 129 | Agonist |

| Methylpiperidino pyrazole (MPP) | A pyrazole core with an N-piperidinylethoxy side chain. | 12 | 0.038 | 316 | Antagonist |

| Methyl-piperidinopropyl pyrazole (MPrP) | A pyrazole core with an N-piperidinylpropyl side chain. | 5.1 | 0.016 | 319 | Antagonist |

RBA: Relative Binding Affinity

| Compound | Target | Assay | Value | Reference |

| Methylpiperidino pyrazole (MPP) | ERα | Ki | 5.6 nM | [3] |

| Methylpiperidino pyrazole (MPP) | ERβ | Ki | 2.3 µM | [3] |

| Methylpiperidino pyrazole (MPP) | ERα | IC50 (Transcriptional Activation) | 80 nM | [3] |

| Methylpiperidino pyrazole (MPP) | RL95-2 cells | IC50 (Cell Viability) | 20.01 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of MPP and its analogs.

Competitive Radiometric Binding Assay

This assay is used to determine the relative binding affinities of test compounds for the estrogen receptors.

Materials:

-

Purified recombinant human ERα and ERβ

-

[3H]-Estradiol (radioligand)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Test compounds (MPP, MPrP, etc.) dissolved in a suitable solvent (e.g., DMSO)

-

Hydroxylapatite slurry

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and unlabeled estradiol (for standard curve).

-

In a multi-well plate, incubate a fixed concentration of [3H]-Estradiol with either ERα or ERβ in the presence of varying concentrations of the test compound or unlabeled estradiol.

-

Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 18-24 hours) at 4°C.

-

To separate bound from unbound radioligand, add hydroxylapatite slurry to each well and incubate for 15-20 minutes at 4°C with shaking.

-

Wash the hydroxylapatite pellets with assay buffer to remove unbound radioligand.

-

Elute the bound radioligand from the pellets using ethanol.

-

Transfer the ethanol eluate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined by non-linear regression analysis.

-

Relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of test compound) x 100.

ERα Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

This cell-based assay is used to determine the functional antagonist activity of test compounds on ERα-mediated gene transcription.

Materials:

-

Human breast cancer cell line (e.g., MCF-7) or other suitable cell line that endogenously or exogenously expresses ERα.

-

An estrogen-responsive reporter plasmid containing multiple estrogen response elements (EREs) upstream of a luciferase gene (e.g., pERE-Luc).

-

A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Estradiol (agonist).

-

Test compounds (MPP, MPrP, etc.).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with the test compounds at various concentrations in the presence of a fixed concentration of estradiol (e.g., 1 nM). Include controls with estradiol alone and vehicle alone.

-

Incubate the cells for 24-48 hours to allow for gene expression.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

The antagonist activity is determined by the ability of the test compound to inhibit the estradiol-induced luciferase expression. The IC50 value is the concentration of the antagonist that causes a 50% reduction in the maximum estradiol response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the study of methylpiperidino pyrazole.

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway and the Antagonistic Action of MPP.

Caption: Experimental Workflow for the Competitive Radiometric Binding Assay.

Caption: Experimental Workflow for the ERα Transcriptional Activation Assay.

Downstream Effects of ERα Antagonism by MPP

As an ERα antagonist, MPP blocks the genomic signaling pathway of estradiol. In the absence of an agonist, ERα is largely inactive in the cytoplasm. Upon binding of estradiol, ERα dimerizes and translocates to the nucleus, where it binds to EREs in the promoter regions of target genes, leading to their transcription. These genes are typically involved in cell proliferation and survival.

MPP competitively binds to the ligand-binding domain of ERα, preventing the binding of estradiol and inducing a conformational state that is unable to effectively bind to EREs and recruit coactivators. This leads to the inhibition of transcription of estrogen-responsive genes. Studies have shown that MPP can reduce the phosphorylation of ERα, which is a key step in its activation. Furthermore, MPP has been shown to down-regulate the expression of genes such as MuERV-L, Tead4, Gata3, and Cdx2, which are involved in developmental processes and cell fate decisions[5][6][7]. In cancer cells, this blockade of ERα signaling can lead to cell cycle arrest and apoptosis[8]. Additionally, ERα signaling has been linked to the ERK pathway, suggesting that MPP may also exert non-genomic effects by modulating this pathway.

Conclusion

The structure-activity relationship of methylpiperidino pyrazole is well-defined, with the basic side chain being the key determinant of its ERα antagonist activity. The development of MPrP addressed the metabolic liability of MPP, providing a more stable tool for in vivo studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers working on the development of new ERα antagonists based on the pyrazole scaffold. The elucidation of the downstream signaling effects of MPP further enhances our understanding of its mechanism of action and its potential as a therapeutic agent in estrogen-dependent diseases.

References

- 1. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of ERα-specific antagonist on mouse preimplantation embryo development and zygotic genome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of ERα during mouse trophectoderm lineage differentiation: revealed by antagonist and agonist of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of ERα during mouse trophectoderm lineage differentiation: revealed by antagonist and agonist of ERα. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Potential of CAS 289726-02-9 (MPP): A Technical Guide for Researchers

An In-depth Examination of Methylpiperidino Pyrazole (MPP), a Selective ERα Antagonist, in Research and Drug Development

Introduction

Methylpiperidino pyrazole (MPP), identified by CAS number 289726-02-9, is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1][2][3] This selectivity for ERα over Estrogen Receptor Beta (ERβ) makes it an invaluable tool for researchers investigating the distinct roles of these two receptor subtypes in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the research applications of MPP, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support its use in academic and industrial research, particularly in the fields of oncology, endocrinology, and toxicology.

Core Compound Details

| Characteristic | Value |

| CAS Number | 289726-02-9 |

| Synonyms | MPP, Methylpiperidino pyrazole, 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride[4][5][6] |

| Molecular Formula | C29H31N3O3[1][4] |

| Molecular Weight | 469.57 g/mol [4] |

| Primary Target | Estrogen Receptor Alpha (ERα)[1][2] |

Quantitative Data: Receptor Binding and Biological Activity

MPP's high affinity and selectivity for ERα are demonstrated by the following quantitative metrics, making it a precise tool for dissecting ERα-mediated signaling pathways.

| Parameter | Value | Species/Cell Line | Reference |

| Ki for ERα | 5.6 nM | Not Specified | [1][2] |

| Ki for ERβ | 2.3 µM | Not Specified | [1][2] |

| IC50 for ERα Transcriptional Activation | 80 nM | Not Specified | [1] |

| IC50 for Cell Viability (RL95-2 cells) | 20.01 µM | Human (Endometrial Cancer) | [7] |

Research Applications and Experimental Insights

MPP has been instrumental in elucidating the role of ERα in a variety of research areas. Its applications range from cancer biology to understanding the effects of endocrine-disrupting chemicals.

Cancer Research

MPP is widely used to investigate the role of ERα in hormone-dependent cancers, such as breast and endometrial cancer.

-

Endometrial Cancer: Studies have shown that MPP induces significant apoptosis in endometrial cancer cell lines.[7] It has also been observed to decrease cell viability in RL95-2 endometrial cancer cells and exhibits antiproliferative activity.[7] Furthermore, MPP can reduce the phosphorylation of ERα, a key step in its activation.[7]

-

Breast Cancer: As a selective ERα antagonist, MPP is a valuable tool for studying ERα-positive breast cancers. It has been used in human breast cancer MCF-7 cells to antagonize the effects of estrogenic compounds.[8]

Endocrinology and Metabolism

MPP's ability to selectively block ERα allows for the investigation of this receptor's role in metabolic processes. For instance, it has been used to study the influence of estrogen signaling on osteoblast maturation.[2]

Neurobiology and Neuroendocrine Research

Researchers have employed MPP to explore the role of ERα in the central nervous system. For example, it has been used to investigate the acute neuroendocrine and electroencephalographic effects of anesthetics.[9]

Toxicology and Endocrine Disruption

MPP is a critical tool for studying the mechanisms of endocrine-disrupting chemicals (EDCs). By blocking ERα, researchers can determine if the effects of a particular EDC are mediated through this receptor.

-

Bisphenol A (BPA) and Bisphenol S (BPS) Studies: MPP has been used to demonstrate that the pro-arrhythmic effects of BPA and BPS in female cardiac myocytes are not mediated by ERα, but rather by ERβ.[6][10][11][12] In studies on the proliferative effects of BPS on MCF-7 cells, pre-treatment with MPP was shown to completely inhibit BPS-induced cell proliferation, indicating an ERα-mediated mechanism in this context.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are examples of experimental protocols utilizing MPP, based on cited literature.

In Vitro Cell Proliferation Assay

-

Objective: To determine the effect of MPP on the proliferation of cancer cells.

-

Cell Line: MCF-7 human breast cancer cells.

-

Methodology:

-

Seed MCF-7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with MPP (e.g., 100 nM) for 30 minutes.[13]

-

Following pre-treatment, expose the cells to an estrogenic compound (e.g., 10 µM Bisphenol S) for 72 hours.[13]

-

Assess cell viability using a standard method such as the CCK8 assay.[13]

-

To analyze the cell cycle, treat cells similarly and then fix, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry.[13]

-

Western Blot for Protein Phosphorylation

-

Objective: To assess the effect of MPP on the phosphorylation of ERα and other signaling proteins.

-

Cell Line: RL95-2 human endometrial cancer cells.

-

Methodology:

-

Culture RL95-2 cells to a desired confluency.

-

Treat the cells with MPP dihydrochloride (e.g., 20 µM) for 24 hours.[7]

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated ERα (p-ERα), total ERα, and other proteins of interest (e.g., p-Akt, total Akt).

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.[7]

-

In Vivo Murine Uterine Assay

-

Objective: To evaluate the in vivo agonist/antagonist action of MPP on the uterus.

-

Animal Model: Ovariectomized CF1 mice.[13]

-

Methodology:

-

Ovariectomize female CF1 mice at 7-9 weeks of age.[13]

-

One week post-surgery, administer MPP via intraperitoneal injection at various doses (e.g., 25, 50, 100, or 150 mg/kg).[13]

-

After a specified treatment period, euthanize the mice and collect the uteri.

-

Measure uterine weight as an indicator of estrogenic or anti-estrogenic activity.

-

Process uterine tissue for histological analysis to assess cellular proliferation (e.g., via Ki-67 staining).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using the DOT language for Graphviz.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Buy Methyl-piperidino-pyrazole | 2512204-77-0 [smolecule.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. 289726-02-9 CAS MSDS (1,3-BIS(4-HYDROXYPHENYL)-4-METHYL-5-[4-(2-PIPERIDINYLETHOXY)PHENOL]-1H-PYRAZOLE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Methyl-piperidino-pyrazole hydrate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Frontiers | Roles of Testosterone and Estradiol in Mediation of Acute Neuroendocrine and Electroencephalographic Effects of Sevoflurane During the Sensitive Period in Rats [frontiersin.org]

- 10. Rapid Responses and Mechanism of Action for Low-Dose Bisphenol S on ex Vivo Rat Hearts and Isolated Myocytes: Evidence of Female-Specific Proarrhythmic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. glpbio.cn [glpbio.cn]

understanding the selectivity of MPP for ERα over ERβ

An In-depth Technical Guide to the Selectivity of MPP for Estrogen Receptor α

Introduction

Methyl-piperidino-pyrazole (MPP) is a nonsteroidal, pyrazole-based compound that has been instrumental in dissecting the distinct physiological roles of the two primary estrogen receptor (ER) subtypes, ERα and ERβ.[1][2] Estrogen signaling, a cornerstone of numerous biological processes, is mediated by these two receptors which often have different tissue distributions and can even mediate opposing functional activities.[1][3] While classic selective estrogen receptor modulators (SERMs) like tamoxifen show little to no binding selectivity between the two subtypes, MPP was developed as a potent and highly selective antagonist for ERα.[1][4]

This technical guide provides a comprehensive overview of the molecular and pharmacological basis for MPP's selectivity for ERα over ERβ. We will delve into its binding affinity, functional antagonism, the structural features conferring selectivity, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in endocrinology, oncology, and related fields.

Binding Affinity and Selectivity

The defining characteristic of MPP is its marked preference for binding to ERα. This selectivity is quantified through competitive binding assays, which measure the ability of MPP to displace a radiolabeled estrogen ligand from each receptor subtype. The data consistently demonstrate that MPP binds to ERα with an affinity that is orders of magnitude higher than its affinity for ERβ.

Table 2.1: Quantitative Binding Affinity of MPP for Estrogen Receptors

| Ligand | Receptor | Binding Metric | Value | Selectivity (ERα/ERβ) | Reference |

| MPP | ERα | K_i_ | 2.7 nM | ~200-fold | [2][5][6] |

| ERα | RBA (%)¹ | 12% | ~240-fold | [1] | |

| ERβ | RBA (%)¹ | <0.05% | [1] | ||

| ERα | RBA (%)¹ | 11% | 220-fold | [7] | |

| ERβ | RBA (%)¹ | 0.05% | [7] | ||

| MPrP² | ERα | RBA (%)¹ | 5.1% | ~320-fold | [1] |

| ERβ | RBA (%)¹ | ~0.016% | [1] | ||

| Estradiol | ERα, ERβ | RBA (%)¹ | 100% | 1-fold | [1] |

¹Relative Binding Affinity (RBA) is expressed as a percentage relative to estradiol (RBA = 100%). ²MPrP is a close analog of MPP developed to have greater metabolic stability.[1]

The data clearly illustrate the high selectivity of MPP. With a K_i_ in the low nanomolar range for ERα and a binding affinity that is approximately 200-fold greater than for ERβ, MPP is a powerful tool for isolating ERα-mediated functions.[5][6]

Functional Selectivity and Activity

Beyond preferential binding, MPP demonstrates strong functional selectivity as an antagonist. In cell-based transcriptional assays, MPP effectively blocks estradiol-induced gene expression mediated by ERα. Crucially, at concentrations where it fully inhibits ERα activity, it exhibits no significant agonist or antagonist effects on ERβ.[1]

This ERα-selective antagonism has been demonstrated across various gene promoters, including those with consensus estrogen response elements (EREs), nonconsensus EREs, and those where ERα acts by tethering to other DNA-bound transcription factors.[4] For example, MPP completely antagonizes the estradiol-induced expression of the pS2 gene in MCF-7 breast cancer cells, a cell line that predominantly expresses ERα.[4]

However, it is important to note that while MPP acts as a pure antagonist in many in vitro systems, some in vivo studies have revealed a more complex profile. In certain animal models, MPP can exhibit partial agonist activity, resembling a SERM.[1][8] This is thought to be due to the metabolic cleavage of its basic side chain, which may convert MPP back to its parent compound, methyl-pyrazole-triol (MPT), an ERα agonist.[1][2]

Structural Basis for ERα Selectivity

The selectivity of MPP is rooted in its chemical structure, which is based on a triarylpyrazole scaffold. This core structure itself confers a preference for ERα over ERβ. MPP was derived from an ERα-selective agonist, methyl-pyrazole-triol (MPT). The key modification was the addition of a basic side chain (a methyl-piperidino group attached via an ether linkage) to the pyrazole core.[1][4] This side chain is a common feature in many nonsteroidal antiestrogens and is critical for imparting antagonist activity.

The precise mechanism of antagonism involves the repositioning of a key structural element of the receptor's ligand-binding domain (LBD), Helix 12 (H12). In the agonist-bound state, H12 adopts a conformation that seals the ligand-binding pocket and creates a surface for co-activator protein recruitment. Antagonists like MPP feature a bulky side chain that physically obstructs H12 from adopting its agonist conformation. Instead, H12 is repositioned to block the co-activator binding site, thereby preventing the transcriptional activation of target genes.

While a specific co-crystal structure of MPP bound to the ERα LBD is not widely available, the structural basis for its selectivity can be inferred from the distinct topographies of the ERα and ERβ ligand-binding pockets. The pyrazole core of MPP is designed to exploit these differences, allowing for high-affinity binding to ERα while being a poor fit for ERβ. The addition of the basic side chain then converts this selective binding event into selective antagonism.

Experimental Methodologies

The characterization of MPP's selectivity relies on a suite of established biochemical and cell-based assays.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to a receptor. It is a competitive assay used to determine the K_i_ or RBA values.

References

- 1. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonists selective for estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Estrogen - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methylpiperidino Pyrazole Hydrochloride and Dihydrochloride Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpiperidino pyrazole (MPP) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), a key target in the development of therapies for estrogen-dependent cancers. This technical guide provides a comprehensive overview of the hydrochloride and dihydrochloride salt forms of MPP, focusing on their chemical properties, synthesis, and biological activity. While direct comparative studies are limited, this document consolidates available data to aid researchers in selecting the appropriate salt form for their specific applications. The guide also delves into the mechanism of action of MPP, detailing its role as an ERα antagonist and its impact on downstream signaling pathways.

Introduction

Estrogen receptors (ERs) are critical mediators of estrogen action and are implicated in the pathophysiology of various diseases, most notably breast cancer. The discovery of two ER subtypes, ERα and ERβ, has paved the way for the development of selective estrogen receptor modulators (SERMs) and antagonists with improved therapeutic profiles. Methylpiperidino pyrazole (MPP) has emerged as a valuable research tool due to its high selectivity for ERα over ERβ.[1][2] The hydrochloride and dihydrochloride salts of MPP are commonly used in research and development, and understanding their distinct characteristics is crucial for experimental design and interpretation of results.

Physicochemical Properties

Table 1: Physicochemical Properties of Methylpiperidino Pyrazole and its Salts

| Property | Methylpiperidino Pyrazole (Free Base) | MPP Hydrochloride | MPP Dihydrochloride |

| Molecular Formula | C₂₉H₃₁N₃O₃ | C₂₉H₃₁N₃O₃ · HCl | C₂≂H₃₁N₃O₃ · 2HCl |

| Molecular Weight | 469.58 g/mol [3] | 506.04 g/mol | 542.50 g/mol [4] |

| Appearance | Crystalline solid[5] | - | White powder |

| Solubility | DMF: 14 mg/mLDMSO: 5 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:8): 0.11 mg/mL[5] | - | DMSO: 50 mg/mL (92.16 mM)[4]Water: Insoluble[4]Ethanol: Insoluble[4] |

| Stability | Stable for ≥ 4 years at -20°C[5] | Generally more stable than the free base.[6] | Generally more stable than the free base.[7][8] |

Note: The solubility of MPP dihydrochloride in water is stated as "insoluble" by some suppliers[4], while another indicates solubility of ≥13 mg/mL for the hydrate form. This discrepancy may be due to differences in experimental conditions or the specific form of the salt (e.g., hydrate vs. anhydrous). Generally, hydrochloride salts are employed to enhance the aqueous solubility of basic compounds.[6][7][8]

Synthesis and Salt Formation

The synthesis of methylpiperidino pyrazole involves the construction of the core pyrazole structure followed by the introduction of the piperidinoethoxy side chain. The final step involves the formation of the desired salt.

General Synthesis of the Pyrazole Core

The pyrazole ring is typically formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[9] For tri-substituted pyrazoles like MPP, a common method is the reaction of a substituted hydrazine with a chalcone derivative.

Salt Formation

-

Hydrochloride Salt: The hydrochloride salt is typically prepared by treating a solution of the free base (MPP) in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) with a solution of hydrochloric acid (e.g., HCl in ethanol or HCl gas). The salt then precipitates out of the solution and can be collected by filtration. The stoichiometry of the acid added (one equivalent) will determine the formation of the hydrochloride.

-

Dihydrochloride Salt: The dihydrochloride salt is formed in a similar manner, but with the addition of at least two equivalents of hydrochloric acid to the free base solution. The presence of two basic nitrogen atoms in the MPP molecule (one in the piperidine ring and one in the pyrazole ring) allows for the formation of a dihydrochloride salt.

Diagram 1: General Workflow for MPP Salt Synthesis

Caption: General workflow for the synthesis of MPP and its hydrochloride salts.

Biological Activity and Mechanism of Action

MPP is a potent and selective antagonist of ERα, exhibiting over 200-fold selectivity for ERα compared to ERβ.[2] This selectivity makes it an invaluable tool for dissecting the specific roles of ERα in various physiological and pathological processes.

Table 2: Comparative Biological Activity

| Parameter | Methylpiperidino Pyrazole (Free Base) | MPP Hydrochloride | MPP Dihydrochloride |

| Binding Affinity (Ki) | ERα: 2.7 nMERβ: 1800 nM[2] | - | ERα: 2.7 nMERβ: 1800 nM[2] |

| Cell Viability (RL95-2 cells) | IC₅₀: 20.01 µM (24h)[10] | - | Antiproliferative activity at 10 µM (24h)[10] |

| ERα Phosphorylation | - | - | Reduces phosphorylation of ERα (20 µM, 24h)[10] |

| In Vivo Effects | Mixed agonist/antagonist action on murine uterine ERα[10] | Mixed agonist/antagonist action on murine uterine ERα[11] | Mixed agonist/antagonist action on murine uterine ERα[10] |

Mechanism of Action: ERα Antagonism

MPP exerts its biological effects by binding to the ligand-binding domain of ERα, inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription. This effectively blocks the downstream signaling pathways activated by estrogen.

Diagram 2: MPP's Antagonistic Action on ERα

Caption: Mechanism of ERα antagonism by MPP.

Downstream Signaling Pathways

By inhibiting ERα, MPP modulates the expression of a multitude of downstream target genes involved in cell proliferation, survival, and differentiation. Key downstream effectors of ERα signaling include:

-

Cyclins and c-Myc: These proteins are critical regulators of the cell cycle. Estrogen-activated ERα typically promotes the expression of cyclin D1 and c-Myc, driving cell proliferation. As an ERα antagonist, MPP is expected to inhibit the expression of these genes, leading to cell cycle arrest.[12][13][14][15]

-

AP-1 (Activator Protein-1): This transcription factor is involved in a wide range of cellular processes, including cell growth and differentiation. The interplay between ERα and AP-1 is complex, with ERα being able to both activate and repress AP-1 activity depending on the cellular context.[16][17]

-

CREB (cAMP response element-binding protein): CREB is another transcription factor that plays a role in cell survival and proliferation. ERα signaling can lead to the phosphorylation and activation of CREB.

Diagram 3: Simplified ERα Downstream Signaling Pathway

Caption: Simplified overview of ERα downstream signaling and MPP's point of intervention.

Experimental Protocols

Theoretical Protocol for MPP Dihydrochloride Synthesis

Materials:

-

Methylpiperidino pyrazole (free base)

-

Anhydrous ethanol

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve methylpiperidino pyrazole (1 equivalent) in a minimal amount of anhydrous ethanol in a round-bottom flask with stirring.

-

In a separate container, prepare a solution of ethanolic HCl by carefully adding concentrated HCl (at least 2 equivalents) to anhydrous ethanol.

-

Cool the solution of the free base in an ice bath.

-

Slowly add the ethanolic HCl solution dropwise to the stirred solution of the free base.

-

A precipitate should form upon addition of the acid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

If precipitation is slow, anhydrous diethyl ether can be added to facilitate the process.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to obtain methylpiperidino pyrazole dihydrochloride.

Characterization: The identity and purity of the synthesized salt should be confirmed by analytical techniques such as:

-

Melting Point: Compare with reported values.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Elemental Analysis: To confirm the elemental composition.

Conclusion

Methylpiperidino pyrazole is a powerful tool for studying the role of ERα in health and disease. While both the hydrochloride and dihydrochloride salt forms are commercially available, a comprehensive, direct comparison of their physicochemical and biological properties is lacking in the scientific literature. The dihydrochloride form, due to the presence of two basic centers in the MPP molecule, is a common and well-characterized salt. The choice between the two forms will depend on the specific requirements of the experiment, including the desired solubility and formulation. This guide provides a consolidation of the currently available information to assist researchers in making informed decisions and designing robust experiments. Further studies are warranted to directly compare the properties of the hydrochloride and dihydrochloride salts of MPP to facilitate their optimal use in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. MPP dihydrochloride |Methyl-Piperidinopyrazole | Hello Bio [hellobio.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Hydrochloride - Wikipedia [en.wikipedia.org]

- 7. difference.wiki [difference.wiki]

- 8. differencebetween.com [differencebetween.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. c-Myc or cyclin D1 mimics estrogen effects on cyclin E-Cdk2 activation and cell cycle reentry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Perspectives on c-Myc, Cyclin D1, and their interaction in cancer formation, progression, and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estrogen receptor-dependent activation of AP-1 via non-genomic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Methylpiperidino Pyrazole (MPP) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpiperidino pyrazole (MPP) is a potent and selective antagonist of Estrogen Receptor Alpha (ERα), a key mediator in the development and progression of various cancers, particularly estrogen receptor-positive (ER+) breast cancer.[1][2] As a non-steroidal selective estrogen receptor modulator (SERM), MPP demonstrates high affinity for ERα over ERβ, making it a valuable tool for investigating the specific roles of ERα in cellular processes and for the development of targeted cancer therapies.[2] These application notes provide detailed protocols for the use of MPP in cell culture, focusing on its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

MPP exerts its biological effects by competitively binding to the ligand-binding domain of ERα, thereby inhibiting the binding of its natural ligand, 17β-estradiol (E2). This antagonism blocks the transcriptional activity of ERα, preventing the expression of downstream target genes essential for cell proliferation and survival, such as cyclin D1 and c-Myc.[2][3] In some cellular contexts, MPP has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[1][4]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of MPP in various cell lines.

Table 1: Inhibitory Constants and IC50 Values of MPP

| Parameter | Value | Cell Line/System | Reference |

| Ki for ERα | 5.6 nM | Radioligand Binding Assay | [2] |

| Ki for ERβ | 2.3 µM | Radioligand Binding Assay | [2] |

| IC50 (ERα Transcriptional Activation) | 80 nM | HEC-1 | [5] |

| IC50 (Cell Viability) | 20.01 µM | RL95-2 | [1] |

Table 2: Effects of MPP on Cell Viability and Apoptosis

| Cell Line | Treatment Concentration | Duration | Effect | Reference |

| RL95-2 | 10 µM | Not Specified | Antiproliferative activity | [1] |

| RL95-2 | 25, 50, 100 µM | 24 hours | Significant decrease in cell viability | [1] |

| MCF-7 | 10 µM (with 200 µM Silibinin) | 24 hours | Enhanced apoptosis | [6] |

Experimental Protocols

Preparation of MPP Stock Solution

Materials:

-

Methylpiperidino pyrazole (MPP) powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of MPP by dissolving the appropriate amount of MPP powder in high-quality DMSO. For example, for a final volume of 1 mL, dissolve 4.7 mg of MPP (Molecular Weight: 469.6 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest (e.g., MCF-7, T47D, RL95-2)

-

Complete cell culture medium

-

MPP stock solution (10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

The next day, prepare serial dilutions of MPP in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest MPP concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MPP or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a general guideline for detecting apoptosis by flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

MPP stock solution (10 mM in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Allow cells to attach overnight.

-

Treat the cells with the desired concentrations of MPP (e.g., 10 µM) or vehicle control (DMSO) for the chosen duration (e.g., 24 or 48 hours).

-

Harvest the cells, including both the adherent and floating populations. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol provides a general method for analyzing cell cycle distribution by flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

MPP stock solution (10 mM in DMSO)

-

6-well plates

-

Ice-cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of MPP or vehicle control for the specified time.

-

Harvest the cells by trypsinization.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A G0/G1 arrest is expected with MPP treatment.[4]

Western Blot Analysis of ERα Signaling

This protocol outlines the general steps for assessing the effect of MPP on ERα and its downstream targets.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

MPP stock solution (10 mM in DMSO)

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ERα, anti-phospho-ERα, anti-Cyclin D1, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with MPP or vehicle control as described in previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities relative to a loading control like β-actin. A decrease in p-ERα, Cyclin D1, and c-Myc is expected.[1][3]

Visualizations

Caption: MPP antagonizes ERα signaling pathway.

Caption: General experimental workflow for MPP.

References

- 1. The unexpected G0/G1 cell cycle status of mobilized hematopoietic stem cells from peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myc induces cyclin D1 expression in the absence of de novo protein synthesis and links mitogen-stimulated signal transduction to the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]